



Application Notes: Vistusertib (AZD2014) in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	Vistusertib	
Cat. No.:	B1684010	Get Quote

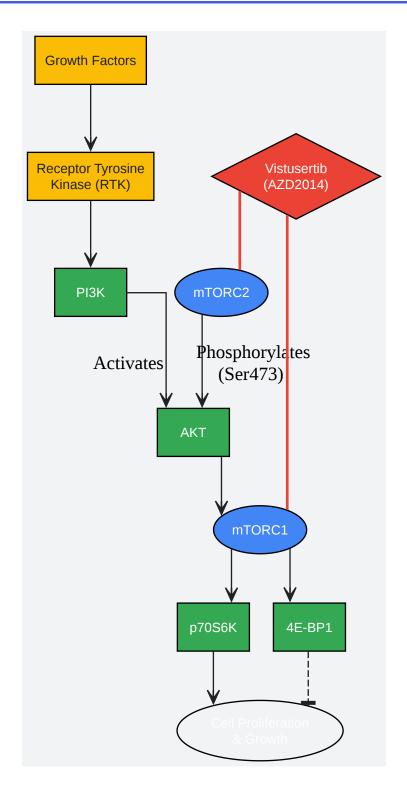
Introduction

Vistusertib (formerly AZD2014) is an orally bioavailable, potent dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By inhibiting both complexes, **Vistusertib** blocks downstream signaling pathways crucial for tumor cell proliferation, growth, and survival.[1][3] This makes it a valuable compound for preclinical evaluation in various cancer models, including mouse xenografts. These notes provide an overview of **Vistusertib**'s mechanism, dosage, and administration protocols for use in such models.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

Vistusertib targets the serine/threonine kinase mTOR, a central regulator of cell metabolism and growth that is often dysregulated in cancer.[1] Unlike rapalogs which primarily inhibit mTORC1, Vistusertib's dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of the pathway. Inhibition of mTORC1 disrupts the phosphorylation of substrates like S6 ribosomal protein (S6) and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[3][4] Simultaneously, inhibiting mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a key event in promoting cell survival and proliferation.[4][5] This dual action can overcome feedback activation of AKT often seen with mTORC1-only inhibitors.[6]





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Caption: **Vistusertib** inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling pathway.



Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic parameters of **Vistusertib** used in mouse xenograft models as reported in preclinical studies.

Table 1: Vistusertib Dosage and Efficacy in Mouse Xenograft Models

Xenograft Model	Mouse Strain	Vistuserti b Dose	Administr ation Route	Dosing Schedule	Key Findings	Referenc e
A2780CisR (Ovarian)	NCr female nude	50 mg/kg	Oral (po)	3 days/week for 2 weeks	Combination with paclitaxel showed significant tumor growth inhibition compared to vehicle control.	[3][7]
MCF7 (Breast)	SCID	3.75, 7.5, and 15 mg/kg	Not specified	Single dose	Dose- dependent inhibition of p-AKT (mTORC2 biomarker) and p-S6 (mTORC1 biomarker).	[5]

Table 2: Pharmacokinetic Parameters of Vistusertib in Mice



Dose Range	Administrat ion	Cmax Range	AUC Range	Key Observatio n	Reference
7.5 - 15 mg/kg	Single and repeat dosing	1 - 16 μΜ	220 - 5,042 μM⋅h	A dose- dependent increase in Cmax and AUC was observed.	[5]

Protocols

The following are generalized protocols for utilizing **Vistusertib** in a subcutaneous mouse xenograft model, based on methodologies cited in the literature.[3][7][8]

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, using the A2780CisR ovarian cancer cell line as an example.[3][7]

Cell Culture:

- Culture A2780CisR cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile phosphate-buffered saline (PBS).

Animal Model:

- Use immunodeficient mice (e.g., NCr female nude mice), aged 6-8 weeks.[3][7]
- Allow mice to acclimatize for at least one week before any procedures.
- Cell Implantation:



- Resuspend the harvested cells in sterile PBS or an appropriate medium at a concentration of 5×10^7 cells/mL.
- Inject 100 μ L of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank of each mouse.[3][7]
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions (length, width, and depth) using calipers, typically 2-3 times per week.[8]
 - Calculate tumor volume using the formula: Volume = (Length × Width × Depth) × $(\pi/6)$ or a similar standard formula like (Length x Width²) x 0.5.[3][7][8]
 - When tumors reach a predetermined volume (e.g., ~80 mm³), randomize the mice into treatment and control groups.[3][7]

Protocol 2: Vistusertib Preparation and Administration

This protocol outlines the preparation and oral delivery of **Vistusertib** to the established xenograft models.

- Vistusertib Preparation:
 - Vistusertib is an orally bioavailable compound.[1]
 - For in vivo experiments, it is recommended to prepare a fresh working solution on the day of use.[5]
 - Consult the manufacturer's guidelines for appropriate vehicles. A common vehicle used in control arms of related studies is 10% DMSO.[3][7]
 - Prepare the formulation to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 100 μL, the concentration would be 10 mg/mL).
- Administration:

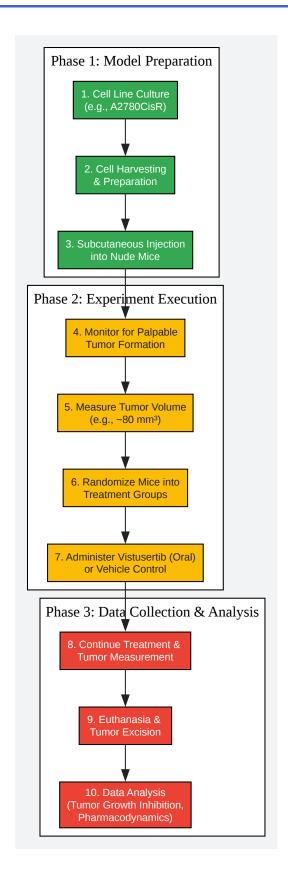
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- Administer Vistusertib via oral gavage (po).[3][7]
- The volume administered depends on the size of the mouse, but should generally not exceed 10 mL/kg.[9]
- Adhere to the predetermined dosing schedule (e.g., 3 days per week).[3][7]
- The control group should receive the vehicle alone following the same schedule and route of administration.
- Efficacy and Pharmacodynamic Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g.,
 Western blotting to assess levels of p-S6 and p-AKT) to confirm target engagement.[3][5]





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Caption: A typical experimental workflow for testing **Vistusertib** in a mouse xenograft model.



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